2-Tetradecen-4-one

Description

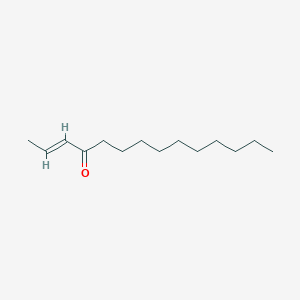

2-Tetradecen-4-one (CAS No. 142449-97-6) is an unsaturated aliphatic ketone characterized by a 14-carbon chain with a double bond at the 2-position and a ketone group at the 4-position. Its molecular formula is C₁₄H₂₆O, with a molecular weight of 210.36 g/mol. This compound belongs to the α,β-unsaturated ketone family, which confers unique reactivity in organic synthesis, particularly in Michael additions and conjugate reduction reactions. The double bond introduces steric and electronic effects that influence its physical properties and chemical behavior compared to saturated analogs .

Properties

CAS No. |

142449-97-6 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

(E)-tetradec-2-en-4-one |

InChI |

InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-13-14(15)12-4-2/h4,12H,3,5-11,13H2,1-2H3/b12-4+ |

InChI Key |

IYQXMKYJCXLWDT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)C=CC |

Isomeric SMILES |

CCCCCCCCCCC(=O)/C=C/C |

Canonical SMILES |

CCCCCCCCCCC(=O)C=CC |

Synonyms |

2-Tetradecen-4-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Shorter-Chain Unsaturated Ketones

- 2-Octen-4-one (CAS No. 4643-27-0): Structure: 8-carbon chain with a double bond at position 2 and a ketone at position 4 (C₈H₁₄O). Physical Properties: Lower molecular weight (126.20 g/mol) and boiling point (~170–175°C) compared to 2-Tetradecen-4-one due to reduced van der Waals interactions. Applications: Used in flavor and fragrance industries for fruity notes. Its shorter chain limits its utility in polymer synthesis, where longer chains (e.g., C₁₄) enhance stability .

- 2-Tridecen-4-one (CAS No. 142449-96-5): Structure: 13-carbon chain with similar functional group positions. Key Differences: The reduced chain length decreases hydrophobicity and melting point (estimated 10–15°C lower than this compound). Applications include intermediates in agrochemicals, but its efficacy is lower in lipid-soluble formulations compared to the C₁₄ analog .

Table 1: Physical Properties of Unsaturated Ketones

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Applications |

|---|---|---|---|---|---|

| This compound | 142449-97-6 | C₁₄H₂₆O | 210.36 | 290–300 (est.) | Polymer stabilizers, organic synthesis |

| 2-Tridecen-4-one | 142449-96-5 | C₁₃H₂₄O | 196.33 | 275–285 (est.) | Agrochemical intermediates |

| 2-Octen-4-one | 4643-27-0 | C₈H₁₄O | 126.20 | 170–175 | Flavors, fragrances |

Comparison with Saturated Ketones

- 4-Tetradecanone (CAS No. 26496-20-8): Structure: Fully saturated 14-carbon chain with a ketone at position 4 (C₁₄H₂₈O). Key Differences: The absence of a double bond increases symmetry, raising the melting point (48–50°C vs. ~25°C for this compound). However, saturated ketones exhibit lower reactivity in conjugate addition reactions due to the lack of π-electron systems .

Table 2: Saturated vs. Unsaturated C₁₄ Ketones

| Property | This compound (Unsaturated) | 4-Tetradecanone (Saturated) |

|---|---|---|

| Melting Point (°C) | ~25 | 48–50 |

| Boiling Point (°C) | 290–300 | 295–305 |

| Reactivity | High (α,β-unsaturation) | Low |

| Applications | Reactive intermediates | Solvents, lubricants |

Comparison with Cyclic Ketones

- 4-Cyclopentene-1,3-dione (CAS No. 930-60-9): Structure: Cyclic diketone with conjugated double bonds. Key Differences: The cyclic structure and conjugated system enhance stability and resonance, making it a stronger electrophile. Unlike this compound, it participates in Diels-Alder reactions and serves as a ligand in coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.